Benzoxazole, 2-(4-chloro-3-nitrophenyl)-
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Overview
Description
Benzoxazole, 2-(4-chloro-3-nitrophenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, the condensation of 2-aminophenol with aldehydes in the presence of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield benzoxazole derivatives with high efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve solution-phase synthesis, which includes the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes . This method is advantageous due to its simplicity and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as azide, benzenethiolate, and methoxide ions for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chloro or nitro positions .
Scientific Research Applications
Benzoxazole, 2-(4-chloro-3-nitrophenyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoxazole, 2-(4-chloro-3-nitrophenyl)-, involves its interaction with various molecular targets and pathways. The planar benzene ring allows for π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds . These interactions enable the compound to effectively bind to biological targets, such as enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 2-(4-chloro-3-nitrophenyl)-, include other benzoxazole derivatives and related heterocyclic compounds such as benzisoxazole and benzothiazole .
Uniqueness
What sets benzoxazole, 2-(4-chloro-3-nitrophenyl)-, apart from other similar compounds is its unique combination of a chloro and nitro substituent on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
32058-60-9 |
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Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H |
InChI Key |
VIWOIEIZTTXVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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